Cas no 1509380-09-9 (2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide)

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide
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- インチ: 1S/C10H21N3O/c1-4-13(9-5-6-11-7-9)10(14)8-12(2)3/h9,11H,4-8H2,1-3H3
- InChIKey: ODSNQPVZDIXZER-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C)C)N(CC)C1CNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 35.6
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377590-0.25g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-377590-1.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377590-0.1g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-377590-2.5g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-377590-5.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-377590-0.05g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-377590-0.5g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-377590-10.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 10.0g |
$3131.0 | 2023-03-02 |
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamideに関する追加情報
Introduction to 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide (CAS No. 1509380-09-9)
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide is a compound of significant interest in the field of pharmaceutical chemistry, exhibiting a complex and intriguing structure that has garnered attention for its potential applications in drug development. This compound, identified by the CAS number 1509380-09-9, belongs to a class of molecules that incorporate both amine and acetamide functional groups, which are well-known for their role in modulating biological pathways. The presence of a pyrrolidine ring further enhances its structural complexity, making it a candidate for further exploration in medicinal chemistry.
The< strong>N-ethyl-N-pyrrolidin-3-ylacetamide moiety is particularly noteworthy, as it suggests a potential for interaction with various biological targets. Pyrrolidine derivatives have been extensively studied due to their ability to mimic natural amino acids and their role in the development of bioactive molecules. The combination of dimethylamine and ethyl groups introduces additional layers of functionality, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such compounds with greater accuracy. Studies have indicated that molecules similar to 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide may exhibit potent activity against a range of targets, including enzymes and receptors involved in neurological disorders. The< strong>pyrrolidin-3-ylacetamide scaffold, in particular, has been identified as a promising structure for developing novel therapeutics.
In vitro studies have begun to uncover the potential of this compound in modulating specific biological pathways. For instance, preliminary research suggests that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The< strong>dimethylamino group, known for its ability to enhance solubility and bioavailability, could play a crucial role in improving the pharmacological profile of the compound. Additionally, the< strong>N-ethyl moiety may contribute to its stability and metabolic resistance, making it a viable candidate for further development.
The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting neurological disorders. The complexity of these diseases often requires multifaceted approaches, and compounds like 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide offer a promising starting point for such endeavors. Researchers are leveraging high-throughput screening techniques to identify derivatives with enhanced efficacy and reduced side effects. The< strong>CAS number 1509380-09-9 serves as a key identifier for this compound, facilitating its study and characterization within academic and industrial settings.
The synthesis of 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct thorough investigations without compromising on quality. Techniques such as chromatography and spectroscopy play pivotal roles in characterizing the compound's structure and confirming its identity.
Ethical considerations are paramount in pharmaceutical research, and the development of new compounds must adhere to stringent regulatory standards. The< strong>pyrrolidin-3-ylacetamide derivative is being evaluated for its potential therapeutic benefits while also being assessed for any possible adverse effects. Preclinical studies are essential in determining its safety profile before it can be considered for human trials.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers approach molecular design. These technologies allow for rapid screening of vast libraries of compounds, identifying those with the highest likelihood of success. 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide represents one such molecule that has emerged from these innovative approaches, highlighting the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in meaningful ways. The< strong>CAS number 1509380-09-9 will remain a crucial reference point for researchers studying this fascinating compound.
In conclusion, 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration, particularly in the context of neurological disorders. With advancements in synthetic chemistry and computational methods, researchers are well-positioned to unlock its full therapeutic potential.
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